CID 78068807

Description

PubChem CID identifiers are referenced in two contexts:

- (Figure 8) lists substrates and inhibitors, including compounds such as taurocholic acid (CID 6675), ginkgolic acid 17:1 (CID 5469634), and betulin-derived inhibitors like 3-O-caffeoyl betulin (CID 10153267).

- (Figure 1) describes oscillatoxin derivatives, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389).

Properties

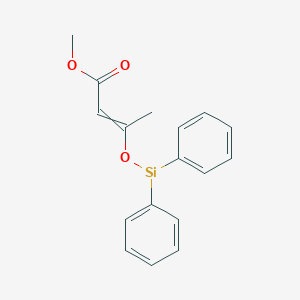

Molecular Formula |

C17H17O3Si |

|---|---|

Molecular Weight |

297.40 g/mol |

InChI |

InChI=1S/C17H17O3Si/c1-14(13-17(18)19-2)20-21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13H,1-2H3 |

InChI Key |

XIAXHNFVVQTUIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)OC)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound involves multiple steps, each requiring specific reagents and conditions. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as Friedel-Crafts reactions, amidation, reduction, and protection reactions . Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are fundamental to modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound

Scientific Research Applications

The compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, the compound is investigated for its potential therapeutic effects, while in industry, it is utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways . These interactions can modulate various biological processes, leading to the compound’s observed effects. The precise mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 78068807 is absent from the evidence, the documents highlight methodologies for comparing compounds, particularly in cheminformatics and pharmacological studies. For example:

Key Methodological Frameworks

- emphasizes structural overlays and orientation analysis of steroid-based substrates (e.g., DHEAS, TC, TLC) and inhibitors (e.g., betulin derivatives). Such comparisons rely on 2D/3D structural alignment and functional group interactions.

- discusses PubChem’s role in compound identification, including exact mass, collision cross-section (CCS), and spectral matching, which are critical for differentiating similar compounds.

Example Table of Structurally Related Compounds

The table below summarizes compounds cited in the evidence for reference:

Limitations and Data Gaps

The absence of this compound in the evidence suggests:

Typographical Error : The CID may be mistyped or outdated. For example, and use 7-digit CIDs (e.g., CID 6675), while this compound is an 8-digit identifier, which may indicate a newer or less-studied compound.

Recommendations for Further Research

To address this gap, consult the following resources:

- PubChem Database : Directly search for this compound to retrieve structural data, bioactivity, and literature links.

- Specialized Journals : Review articles in Journal of Cheminformatics or Medicinal Chemistry Research for recent studies on similar compounds.

- Patent Databases: Investigate patents for novel compounds with 8-digit CIDs, as these may reflect proprietary research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.